molecular formula C4H4BrN3O2 B2679628 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1514615-46-3

5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2679628
CAS No.: 1514615-46-3
M. Wt: 205.999
InChI Key: YLECHTFIXMMMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid: is a halogenated heterocyclic compound with the molecular formula C3H4BrN3O2 and a molecular weight of 194.99 g/mol . This compound is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Safety and Hazards

“5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid” is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302: Harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or dichloromethane . The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

    Purification: Crystallization or column chromatography

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Bromination: Using bromine or NBS in a large reactor.

    Purification: Employing industrial-scale crystallization or distillation techniques.

    Quality Control: Ensuring the purity and consistency of the final product through rigorous testing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.

Major Products

    Substitution: Formation of 5-substituted-1-methyl-1H-1,2,4-triazole-3-carboxylic acid derivatives.

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Coupling: Formation of coupled triazole products with various functional groups.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in its activity:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, binding to receptor sites, or interaction with DNA/RNA.

The exact mechanism can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a carboxylic acid group on the triazole ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

IUPAC Name

5-bromo-1-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-8-4(5)6-2(7-8)3(9)10/h1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLECHTFIXMMMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.